(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is systematically named according to IUPAC guidelines as (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid . The nomenclature reflects its core heterocyclic thiazolidine ring substituted with two ketone groups (at positions 2 and 4) and an acetic acid side chain attached to position 5 via a conjugated double bond in the Z configuration.
Key structural identifiers include:
- Molecular formula : C₅H₃NO₄S
- CAS Registry Number : 5374-29-8
- SMILES notation : O=C(S/1)NC(C1=C\C(O)=O)=O
- InChIKey : GZMAUGAAAMRIDY-UPHRSURJSA-N
The Z stereodescriptor specifies the spatial arrangement of substituents around the double bond, with the acetic acid and thiazolidine ring groups positioned on the same side of the planar structure .
X-ray Crystallographic Analysis
X-ray crystallography has been pivotal in elucidating the three-dimensional structure of this compound. Single-crystal studies reveal a planar thiazolidine ring with bond lengths and angles consistent with conjugated π-electron delocalization (Table 1) .
Table 1: Selected bond parameters from X-ray crystallography
| Bond Type | Length (Å) | Angle (°) | |
|---|---|---|---|
| C=S (thione) | 1.654 | N–C–S | 112.3 |
| C=O (keto) | 1.218 | C–C=O | 120.5 |
| C=C (exocyclic) | 1.347 | S–C–C | 125.7 |
The crystal packing exhibits intermolecular hydrogen bonding between the carboxylic acid group and the thiazolidine keto oxygen, forming a dimeric structure with a centrosymmetric R₂²(8) motif . These interactions stabilize the Z configuration by restricting rotation around the exocyclic double bond.
Tautomeric Equilibrium Studies
The compound exhibits tautomerism due to proton mobility within the thiazolidine ring and the exocyclic double bond. Computational studies at the CBS-Q level identify two dominant tautomers (Figure 1):
- Keto-enol tautomer : Stabilized by intramolecular hydrogen bonding between the acetic acid proton and the ring keto group .
- Thione-thiol tautomer : Involves proton migration from the thione sulfur to the nitrogen, though this form is less thermodynamically favorable (ΔG = +4.2 kcal/mol) .
Figure 1: Tautomeric forms and equilibrium constants
| Tautomer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Keto-enol (Z) | 0.0 | 92.5 |
| Thione-thiol (Z) | +4.2 | 7.5 |
Solvent polarity significantly influences tautomeric distribution. In polar solvents like water, the keto-enol form dominates (>95%), while nonpolar solvents slightly increase thione-thiol populations .
Stereochemical Configuration Analysis
The Z configuration of the exocyclic double bond is confirmed via NMR spectroscopy and density functional theory (DFT) calculations. Key evidence includes:
- ¹H-¹³C coupling constants : J = 12.3 Hz for the vinyl proton, consistent with cis geometry .
- NOESY correlations : Spatial proximity between the acetic acid proton and the thiazolidine ring hydrogen .
DFT-optimized structures (M06/6-311G(d,p)) demonstrate that the Z isomer is 1.8 kcal/mol more stable than the E counterpart due to reduced steric strain between the acetic acid group and the ring substituents .
Table 2: Stereochemical parameters
| Parameter | Z Isomer | E Isomer |
|---|---|---|
| Dihedral angle (°) | 178.2 | 3.4 |
| Energy (kcal/mol) | 0.0 | +1.8 |
The rigid planar structure prevents Z/E isomerization under ambient conditions, as evidenced by the absence of signal splitting in variable-temperature NMR spectra .
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\1/C(=O)NC(=O)S1)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid, a thiazolidin derivative with the CAS number 5374-29-8, has garnered attention for its potential biological activities. This compound's structure includes a thiazolidin ring and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.
- Molecular Formula : CHN\OS
- Molecular Weight : 173.15 g/mol
- Synonyms : 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid; 2-[(5Z)-2,4-Dioxo-1,3-thiazolidin-5-ylidene]acetic acid
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
A study investigated the cytotoxic effects of thiazolidin derivatives on various cancer cell lines. The compound displayed significant antiproliferative effects against K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells. The IC values ranged from 8.5 µM to 25.6 µM, indicating its potential as an anticancer agent compared to cisplatin (21.5 µM) .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness against bacterial strains .
The mechanism of action for the anticancer activity appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways. This was evidenced by cellular assays showing increased apoptotic markers in treated HeLa cells .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin derivatives is often linked to their structural features. Modifications in the thiazolidin ring or substituents can enhance or diminish their biological efficacy. For instance, variations in the side chains have been shown to influence cytotoxic potency and selectivity towards cancer cells .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid exhibit significant antibacterial properties. For instance, a series of synthesized derivatives showed promising results against various bacterial strains.
Case Study: Antibacterial Synthesis
A study synthesized new derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid and evaluated their antibacterial activity. The results indicated that certain derivatives had effective inhibitory action against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Anticancer Properties
The thiazolidine scaffold has been linked to anticancer activity, with several studies focusing on the cytotoxic effects of this compound derivatives on cancer cell lines.
Case Study: Cytotoxicity Evaluation
Research conducted on various cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability. For example, a derivative was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with notable results:
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 | 12.5 |
| Derivative Y | HeLa | 10.0 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazolidine derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study: Inflammatory Response Modulation
In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
| Compound | Cytokine Reduction (%) |
|---|---|
| Compound D | TNF-α: 45% |
| Compound E | IL-6: 50% |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The thiazolidine ring structure contributes to the antioxidant capacity of these compounds.
Case Study: Antioxidant Evaluation
A study assessed the antioxidant activity of synthesized derivatives using DPPH radical scavenging assays:
| Compound | Scavenging Activity (%) |
|---|---|
| Compound F | 70% |
| Compound G | 65% |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at the 5-position of the thiazolidinone ring and modifications to the acetic acid moiety. Below is a comparative analysis of key analogues:
Pharmacological Activities
- Antifungal Activity : [(5Z)-(5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids exhibit strain-specific antifungal effects, though potency varies with substituents .
- GPR35 Agonism : Fluorobenzylidene derivatives (e.g., Compound 191) show marked species selectivity, with 100-fold higher potency at human GPR35 compared to rodent orthologs .
- Anti-Inflammatory Effects : Thiazolidinedione derivatives inhibit COX isoforms and reduce inflammation in rodent models .
Q & A
Q. What are the standard synthetic protocols for (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid and its derivatives?
The synthesis typically involves condensation reactions between thiosemicarbazides and chloroacetic acid derivatives under reflux conditions. For example, derivatives are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and oxo-compounds in a DMF/acetic acid mixture (2–4 hours reflux, followed by recrystallization) . Yields range from 74% to 87%, depending on substituents and reaction optimization . Key parameters include:
- Solvents : DMF, acetic acid, ethanol.
- Catalysts : Sodium acetate for pH adjustment.
- Purification : Recrystallization from DMF-ethanol or DMF-acetic acid.
Q. How is the structural configuration of this compound validated?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP (for visualization) is critical. For example, single-crystal X-ray diffraction (SCXRD) at 100 K with a Bruker D8 VENTURE diffractometer resolves Z/E isomerism and confirms the (2Z) configuration . Additional validation includes:
Q. What are the solubility challenges for this compound in biological assays?
The compound exhibits poor aqueous solubility (<1 mg/mL in water), necessitating DMSO as a solvent for in vitro studies. Formulation strategies include:
Q. How is preliminary biological activity screening conducted?
Initial screens focus on antimicrobial and anticancer activity:
- Antibacterial assays : Minimum inhibitory concentration (MIC) against Haemophilus spp. planktonic/biofilm cells (e.g., MIC ≤ 64 µg/mL for biofilm inhibition) .
- Anticancer assays : MTT assays on tumor cell lines (e.g., IC values in µM range) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields or selectivity?
Advanced optimization strategies include:
Q. What mechanistic insights exist for its antimicrobial activity?
The compound disrupts bacterial biofilms by:
Q. How do structural modifications influence its structure-activity relationship (SAR)?
Key SAR findings:
Q. How can contradictory data in biological assays be resolved?
Discrepancies (e.g., variable MIC values) arise from:
- Assay conditions : Differences in biofilm vs. planktonic cell models .
- Isomer purity : Z/E isomer ratios impacting binding affinity (validate via HPLC) .
- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) .
Methodological Recommendations
- Crystallography : Use SHELXTL (Bruker) or OLEX2 for refinement, ensuring R-factor ≤ 0.05 .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate via dose-response curves.
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
